molecular formula C19H13ClN2O2 B13571126 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13571126
M. Wt: 336.8 g/mol
InChI Key: NFTOTMVANMFNIL-UHFFFAOYSA-N
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Description

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antidepressant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the synthesis of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline by refluxing with thionyl chloride in dry benzene . The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the target compound, this compound. By-products may include unreacted starting materials and side products from incomplete reactions.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a quinoline ring and an isoindole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

2-[(2-chloro-3-methylquinolin-6-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H13ClN2O2/c1-11-8-13-9-12(6-7-16(13)21-17(11)20)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3

InChI Key

NFTOTMVANMFNIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C1Cl

Origin of Product

United States

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